5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
Chemical Structure and Synthesis
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 861238-44-0) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a 4-nitrophenyl group at position 3 . The synthesis involves cyclization of 2-chlorobenzoyl chloride with N'-hydroxy-4-nitrobenzamidine in pyridine under reflux, followed by purification via column chromatography and recrystallization .
Crystallographic Properties
The compound crystallizes in an orthorhombic system (space group Pca2₁) with distinct dihedral angles between the oxadiazole ring and substituents. The nitro group on the 4-nitrophenyl moiety is twisted by 10.4° relative to its benzene ring, influencing intermolecular interactions such as C–H···N hydrogen bonding along the a-axis .
Biological and Pharmacological Relevance
1,2,4-Oxadiazoles are recognized for their broad bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro and chloro substituents enhance electron-withdrawing effects, stabilizing the oxadiazole ring and improving interactions with biological targets .
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPOGWNCSNRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358956 | |
| Record name | 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861238-44-0 | |
| Record name | 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Reduction Products: The reduction of the nitro group yields 5-(2-Chlorophenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Structure : Differs by a 2,4-dichlorophenyl group instead of 2-chlorophenyl.
- Crystallography : The dihedral angles between the oxadiazole ring and substituents are 5.4° (2,4-dichlorophenyl) and 4.0° (4-nitrophenyl), indicating greater planarity than the target compound.
- Molecular Weight : 336.13 g/mol vs. 313.68 g/mol for the target compound.
- Bioactivity : Enhanced anti-inflammatory activity due to increased halogenation, but higher lipophilicity may reduce solubility .
5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 425412-27-7)
- Structure : Nitro group at meta position on the phenyl ring.
- Applications: Limited data, but positional isomerism often leads to varied pharmacokinetic profiles .
5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (HC-6431, CAS: 690989-63-0)
Alkyl vs. Aromatic Substituents
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Structure : Replaces 2-chlorophenyl with a phenylethyl group.
- Molecular Weight : 295.3 g/mol, lower than the target compound .
5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Energetic Material Derivatives
1,2,4-Oxadiazoles like LLM-191 and BOF incorporate nitro-furazan or furoxan moieties for explosive applications. These compounds prioritize high detonation velocities (e.g., 9053 m/s for LLM-191) but exhibit poor thermal stability (decomposition at 117°C) and mechanical sensitivity, unlike the pharmacologically focused target compound .
Biological Activity
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with nitrating agents to introduce the nitro group, followed by cyclization to form the oxadiazole ring. Common synthetic routes include:
- Nitration : Using a nitrating agent like nitric acid.
- Cyclization : Utilizing solvents such as acetonitrile and catalysts to facilitate the formation of the oxadiazole structure.
Biological Activity
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles show promising anticancer properties. In particular, studies have demonstrated that this compound can inhibit cancer cell proliferation across various cancer lines. For example, it has been reported that similar oxadiazole derivatives exhibit IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating potent activity .
-
Mechanisms of Action :
- The compound may induce apoptosis in cancer cells through mechanisms involving the p53 pathway and intrinsic apoptotic pathways .
- It is suggested that the presence of the nitro group enhances its cytotoxic effects by promoting reactive oxygen species (ROS) generation and disrupting cellular functions .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Properties : A study investigating various 1,2,4-oxadiazole derivatives found that certain compounds exhibited significant cytotoxicity against HepG2 cells with IC50 values in the micromolar range. These compounds were shown to induce apoptosis effectively .
- Structure-Activity Relationship (SAR) : Research has identified that modifications in the oxadiazole structure can significantly impact biological activity. For instance, substituents at specific positions on the phenyl rings can enhance or diminish anticancer activity .
Data Table
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 1.82 - 5.55 | Apoptosis induction via p53 pathway |
| Oxadiazole Derivative A | Antimicrobial | <10 | Inhibition of cell wall synthesis |
| Oxadiazole Derivative B | Anti-inflammatory | <20 | Inhibition of COX enzymes |
Q & A
Basic: What are the established synthetic routes for 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how are intermediates characterized?
Answer:
The compound is typically synthesized via cyclization of precursor amidoximes or through Staudinger/aza-Wittig reactions. For example:
- Route 1 : Reacting 2-chlorobenzamidoxime with 4-nitrobenzoyl chloride under reflux in anhydrous DCM, followed by dehydration with POCl₃ or PCl₅ .
- Route 2 : Using S-arylation protocols with intermediates like 5-(2-iodophenyl)-1,2,4-oxadiazole and 4-nitrothiophenol in DME at 50°C, purified via flash chromatography (SiO₂, hexane:EtOAc gradients) .
Intermediates are characterized by ¹H/¹³C NMR , FTIR , and HRMS to confirm regioselectivity and purity. For example, NMR peaks for the oxadiazole ring appear at δ 8.3–8.5 ppm (aromatic protons) and 165–170 ppm (C=N/C-O in ¹³C NMR) .
Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- X-ray crystallography : Orthorhombic crystal system (space group Pca2₁), with unit cell parameters a = 13.527 Å, b = 6.536 Å, c = 15.688 Å . Refinement using SHELXL (R₁ = 0.048) confirms planar oxadiazole and aromatic rings with dihedral angles <10° between substituents .
- Spectroscopy :
- ¹⁹F NMR (if fluorinated analogs): Absence of peaks confirms no fluorine contamination.
- SFC (Supercritical Fluid Chromatography) : Enantiomeric excess >97% for chiral derivatives .
Advanced: How do electron-withdrawing substituents (e.g., nitro, chloro) influence the compound’s electronic structure and reactivity?
Answer:
Computational studies (e.g., Gaussian 03 ) reveal:
- The 4-nitrophenyl group lowers the LUMO energy (-2.1 eV) via resonance stabilization, enhancing electrophilicity for nucleophilic substitutions .
- 2-Chlorophenyl induces steric hindrance, reducing rotational freedom (torsional angle ~8° in crystal structures) .
SAR studies : Replacement of 4-nitrophenyl with pyridyl groups reduces apoptosis-inducing activity in cancer cell lines (e.g., IC₅₀ increases from 1.2 µM to >10 µM), highlighting the nitro group’s role in binding TIP47 targets .
Advanced: What experimental and computational strategies resolve contradictions in biological activity data across cell lines?
Answer:
- Flow cytometry : T47D breast cancer cells treated with 10 µM compound show G₁-phase arrest (70% cells vs. 45% control) and caspase-3 activation, but inactivity in HT-29 colorectal lines suggests cell-specific permeability .
- Docking simulations : Molecular dynamics (AutoDock Vina) identify stronger hydrogen bonding with IGF-II receptor (ΔG = -19.1 kcal/mol) in sensitive cell lines .
- Contradiction resolution : Cross-validate using knockout models (e.g., TIP47-deficient cells) to confirm target specificity .
Advanced: How are hygroscopicity and thermal stability addressed during crystallization?
Answer:
- Crystallization : Slow evaporation from DCM:MeOH (3:1) at 4°C yields non-hygroscopic crystals. Thermal analysis (DSC) shows decomposition at 220°C, suitable for handling at RT .
- Stability assays : Store under argon at -20°C; HPLC monitoring (C18 column, acetonitrile:H₂O) detects <5% degradation over 6 months .
Basic: What purity assessment protocols are recommended for this compound?
Answer:
- HPLC : Purity >98% confirmed using a Zorbax SB-C18 column (λ = 254 nm, retention time = 6.2 min) .
- Elemental analysis : Calculated C 50.03%, H 2.10%, N 12.49%; observed deviations <0.3% indicate high purity .
Advanced: What mechanistic insights explain its apoptosis-inducing activity in cancer models?
Answer:
- Target identification : Photoaffinity labeling identifies TIP47 (IGF-II receptor binding protein) as the primary target, confirmed by pull-down assays .
- Pathway analysis : Western blotting shows 2-fold increase in Bax/Bcl-2 ratio and PARP cleavage in T47D cells after 24-hour treatment .
Advanced: How do solvent polarity and catalysts affect yield in large-scale synthesis?
Answer:
- Solvent optimization : DMF increases cyclization yield (85%) vs. THF (60%) due to higher polarity stabilizing transition states .
- Catalyst screening : Cs₂CO₃ (90% yield) outperforms NaH (47%) in S-arylation reactions by reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
